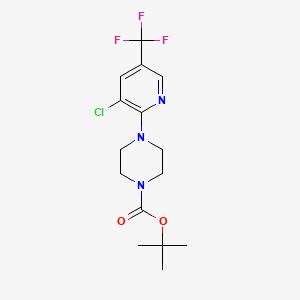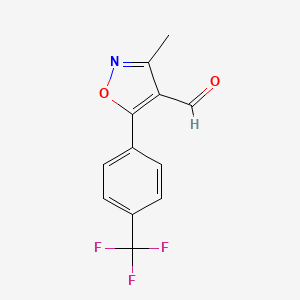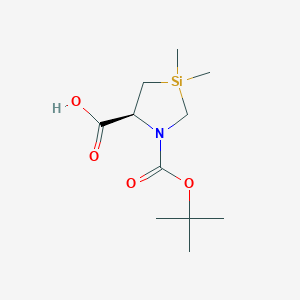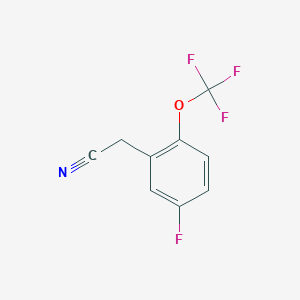
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Descripción general
Descripción
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1092460-90-6 . It has a molecular weight of 219.14 . The IUPAC name for this compound is [5-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is 1S/C9H5F4NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 .Physical And Chemical Properties Analysis
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Reactivity and Characterization
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile exhibits unique reactivity, as demonstrated by Stazi et al. (2010) who reported the loss of three fluorine atoms resulting in a trimeric compound, which was then isolated and characterized using NMR and MS/MS studies. This study suggested an unprecedented mechanism for this reaction (Stazi, Federica, Provera, S., Curcuruto, O., Westerduin, P., & Bacchi, S., 2010).
Electrochemical Applications
Wang et al. (2019) explored the electrochemical applications of fluoro-substituted conjugated polyindole, including 5-fluoroindole, in acetonitrile. They developed a high-performance poly(5-fluoroindole) as charge storage material with superior electrochemical properties compared to its analogs, indicating the potential of fluorinated compounds in supercapacitor applications (Wang, Rui, Lin, Kaiwen, Jiang, F., Zhou, Weiqiang, Wang, Zhenfeng, Wu, Yanli, Ding, Yongbo, Hou, Jian, Nie, G., Xu, Jingkun, & Duan, X., 2019).
Nuclear Fluorination in Chemistry
Stephens and Blake (2004) conducted nuclear fluorination of 3,5-diarylisoxazoles using Selectfluor®, demonstrating a unique trifluorination of the isoxazole nucleus. This highlights the importance of fluorination reactions in synthetic chemistry, particularly for compounds with complex structures (Stephens, C. E., & Blake, J. A., 2004).
Fluoromethyl Group Introduction
Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This research is significant for medicinal and agricultural chemistry, showcasing the utility of fluorinated groups in diverse chemical syntheses (Schmitt, Étienne, Bouvet, S., Pégot, Bruce, Panossian, A., Vors, J., Pazenok, S., Magnier, E., & Leroux, F., 2017).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELQODZMFVPSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)
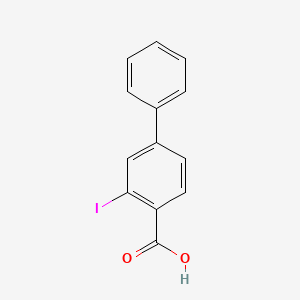
![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)
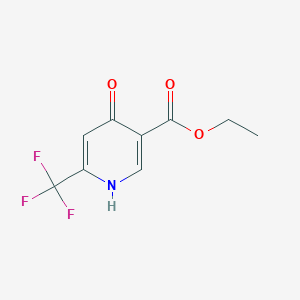
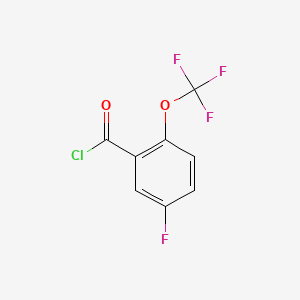

![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)

